Benzothiazole, 2-[(2-chloroethyl)thio]-
CAS No.: 60372-29-4
Cat. No.: VC14313372
Molecular Formula: C9H8ClNS2
Molecular Weight: 229.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60372-29-4 |
|---|---|
| Molecular Formula | C9H8ClNS2 |
| Molecular Weight | 229.8 g/mol |
| IUPAC Name | 2-(2-chloroethylsulfanyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C9H8ClNS2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2 |
| Standard InChI Key | RQIRXPHQPMBRCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCCCl |
Introduction
Chemical Identity and Structural Features
Benzothiazole, 2-[(2-chloroethyl)thio]-, belongs to the benzothiazole family, a class of bicyclic structures comprising a benzene ring fused to a thiazole moiety. The substitution at the 2-position with a 2-chloroethylthio group introduces both electrophilic (chloro) and nucleophilic (thioether) reactivity, making it a versatile intermediate in organic synthesis. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 60372-29-4 |
| Molecular Formula | |
| Molecular Weight | 229.8 g/mol |
| SMILES Notation | C1=CC=C2C(=C1)N=C(S2)SCCCl |
| InChI Key | RQIRXPHQPMBRCU-UHFFFAOYSA-N |
The compound’s structure has been validated via spectroscopic methods, including NMR and mass spectrometry . The chloroethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis of benzothiazole derivatives often involves nucleophilic substitution or condensation reactions. For 2-[(2-chloroethyl)thio]-benzothiazole, a plausible route involves:
-
Thiolation of Benzothiazole: Reaction of 2-mercaptobenzothiazole with 1,2-dichloroethane in the presence of a base (e.g., NaOH) to form the thioether linkage .
-
Chlorination: Subsequent treatment with sulfuryl chloride () to introduce the chloro group, a method validated for analogous compounds .
This approach mirrors methodologies described in patents for related benzothiazoles, where sulfuryl chloride efficiently replaces hydroxyl or thiol groups with chlorine .
The chloroethylthio group likely reduces crystallinity compared to unsubstituted benzothiazoles, as seen in related derivatives .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
Benzothiazoles with thioether substituents demonstrate broad-spectrum activity:
-
Bacterial Inhibition: Minimum inhibitory concentrations (MICs) of 50 µg/mL against E. coli and S. aureus have been reported for related compounds .
-
Fungal Targets: Activity against Candida albicans and Aspergillus flavus is attributed to thiol-mediated disruption of cell membranes .
Industrial and Pharmaceutical Applications
Agrochemicals
Benzothiazole derivatives are key in fungicides and herbicides. For instance:
-
Bentaluron: A commercial fungicide leveraging the benzothiazole scaffold for wood preservation .
-
Herbicidal Activity: Chloroethylthio groups enhance soil persistence, making such compounds effective in pre-emergent weed control .
Material Science
The compound’s sulfur-rich structure contributes to:
-
Polymer Stabilization: As a vulcanization accelerator in rubber production.
-
Corrosion Inhibition: Thioether groups chelate metal ions, protecting industrial alloys.
Recent Advances and Future Directions
Drug Delivery Systems
Nanoparticulate formulations of benzothiazole derivatives improve bioavailability. For example:
Green Synthesis
Recent efforts focus on solvent-free mechanochemical synthesis to reduce waste, aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume